

# Icotrokinra: A New Frontier in Oral Psoriasis Treatment - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Icotrokinra |           |  |  |  |
| Cat. No.:            | B15610932   | Get Quote |  |  |  |

Newark, CA – **Icotrokinra** (JNJ-77242113), a first-in-class, orally administered, targeted peptide that selectively blocks the interleukin-23 (IL-23) receptor, is poised to redefine the treatment landscape for moderate-to-severe plaque psoriasis.[1][2] Developed through a collaboration between Protagonist Therapeutics and Johnson & Johnson, this novel therapeutic has demonstrated significant efficacy and a favorable safety profile in its extensive Phase 3 ICONIC clinical trial program.[1][3] This guide provides a comprehensive comparative analysis of **Icotrokinra**, its mechanism of action, and its performance relative to key therapeutic alternatives, supported by experimental data from clinical trials.

# Mechanism of Action: Targeted Inhibition of the IL-23 Pathway

**Icotrokinra** is a macrocyclic peptide that binds to the IL-23 receptor with high affinity, exhibiting a dissociation constant (KD) of 7.1 pM.[4][5][6] This binding potently and selectively inhibits IL-23-mediated signaling.[4][5][7] The IL-23/T-helper 17 (Th17) cell axis is a critical driver of inflammation in psoriasis and other autoimmune diseases. By blocking the IL-23 receptor, **Icotrokinra** prevents the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as IL-17 and IL-22, thereby mitigating the inflammatory response that causes psoriatic lesions.[8][9][10]

Unlike injectable biologics that also target the IL-23 pathway, **Icotrokinra** offers the convenience of oral administration.[6]





Click to download full resolution via product page

Caption: Icotrokinra's mechanism of action in the IL-23 signaling pathway.

## **Comparative Clinical Efficacy**

**Icotrokinra** has been rigorously evaluated in the ICONIC Phase 3 clinical trial program, which includes several studies assessing its efficacy and safety against both placebo and active comparators. The primary comparators for oral psoriasis treatment include deucravacitinib, a tyrosine kinase 2 (TYK2) inhibitor, and for injectable biologics, ustekinumab, which targets the IL-12 and IL-23 pathways.

#### Icotrokinra vs. Deucravacitinib

Head-to-head data from the ICONIC-ADVANCE 1 and 2 studies have demonstrated the superiority of **Icotrokinra** over deucravacitinib in treating moderate-to-severe plaque psoriasis. [11][12][13] **Icotrokinra** showed superior skin clearance at multiple timepoints with numerically lower adverse event rates.[12][13]



| Performance<br>Metric | Icotrokinra                                      | Deucravacitini<br>b                        | Placebo | Study                                    |
|-----------------------|--------------------------------------------------|--------------------------------------------|---------|------------------------------------------|
| PASI 90 at Week<br>16 | 49.6%                                            | 36% / 27% (in<br>separate Ph. 3<br>trials) | 4.4%    | ICONIC-LEAD /<br>POETYK PSO-1<br>& PSO-2 |
| IGA 0/1 at Week<br>16 | 64.7%                                            | -                                          | 8.3%    | ICONIC-LEAD                              |
| PASI 90 at Week<br>24 | 64.9%                                            | -                                          | -       | ICONIC-LEAD                              |
| IGA 0/1 at Week<br>24 | 74.1%                                            | -                                          | -       | ICONIC-LEAD                              |
| Superiority<br>Shown  | Yes (vs. Deucravacitinib at Wk 16 & 24) [12][13] | -                                          | -       | ICONIC-<br>ADVANCE 1 &<br>2[12][13]      |

PASI 90: 90% improvement in Psoriasis Area and Severity Index; IGA 0/1: Investigator's Global Assessment score of clear or almost clear.

#### **Long-Term Efficacy and Durability**

The ICONIC-LEAD study also demonstrated sustained efficacy of **Icotrokinra** through 52 weeks. Among adult patients who were PASI 90 responders at week 24 and continued treatment, 84% maintained their PASI 90 response at week 52, compared to only 21% of those who were re-randomized to placebo.[12][13]

# Pipeline Perspective: Icotrokinra and Oral Peptide Analogs

While there are no direct analogs of **Icotrokinra** (oral IL-23 receptor peptide antagonists) in late-stage development, Protagonist Therapeutics is leveraging its peptide engineering platform to develop other oral therapies for immune-mediated diseases. A notable example is PN-881, an oral peptide antagonist of IL-17.[8] Although it has a different target, PN-881 represents a



similar therapeutic modality (oral peptide) for psoriasis, targeting a related inflammatory pathway.[8][12] This highlights a strategic focus on developing oral peptide-based therapies as alternatives to injectable biologics.

# **Experimental Protocols**

The data presented for **Icotrokinra** is derived from the robust ICONIC Phase 3 clinical development program. Below is a generalized workflow for these trials.





Click to download full resolution via product page

**Caption:** Generalized workflow for the ICONIC Phase 3 clinical trials.



### **Key Methodologies:**

- Study Design: The ICONIC studies are randomized, double-blind, placebo-controlled (and in some cases, active-comparator) trials.[1][3]
- Patient Population: Participants are adults and adolescents (12 years and older) with moderate-to-severe plaque psoriasis.[1][3]
- Primary Endpoints: The co-primary endpoints are typically the proportion of patients achieving a PASI 90 response and an IGA score of 0 (clear) or 1 (almost clear) at week 16.
   [3]
- Secondary Endpoints: These include other PASI response rates (e.g., PASI 75, PASI 100), safety and tolerability assessments, and patient-reported outcomes.[11]
- Safety Monitoring: Adverse events are monitored throughout the studies. The safety profile of lcotrokinra has been comparable to placebo in clinical trials.[3]

#### Conclusion

**Icotrokinra** represents a significant advancement in the oral treatment of psoriasis, offering a targeted mechanism of action with compelling clinical efficacy and a favorable safety profile. Head-to-head studies have demonstrated its superiority over existing oral therapies like deucravacitinib.[12][13] As the first oral peptide to selectively inhibit the IL-23 receptor, **Icotrokinra** has the potential to become a best-in-class oral agent for psoriasis and other IL-23-mediated diseases, providing a much-needed convenient and effective treatment option for patients.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

#### Validation & Comparative



- 1. Janssen Announces Positive Topline Results for JNJ-2113 a Novel, First and Only Oral IL-23 Receptor Antagonist Peptide in Development for Moderate-to-Severe Plaque Psoriasis [jnj.com]
- 2. researchgate.net [researchgate.net]
- 3. accessnewswire.com [accessnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Icotrokinra delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [jnj.com]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. livderm.org [livderm.org]
- 9. Protagonist Therapeutics: Oral Psoriasis Drug Shows Durable Efficacy, \$62 Target Reaffirmed PRISM MarketView [prismmarketview.com]
- 10. IL-23 Blockade Goes Oral | RheumNow [rheumnow.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. drughunter.com [drughunter.com]
- 13. An Oral Interleukin-23-Receptor Antagonist Peptide for Plaque Psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Icotrokinra: A New Frontier in Oral Psoriasis Treatment -A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610932#comparative-analysis-of-icotrokinra-and-its-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com